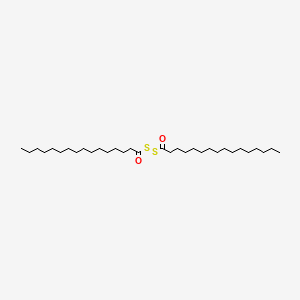

Palmitoyl Disulfide

Description

Properties

Molecular Formula |

C32H62O2S2 |

|---|---|

Molecular Weight |

543.0 g/mol |

IUPAC Name |

S-hexadecanoylsulfanyl hexadecanethioate |

InChI |

InChI=1S/C32H62O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-36-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |

InChI Key |

MQPSNXWBUPIDQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SSC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Overview of Protein S Palmitoylation: Reversible Thioesterification of Cysteine Residues

S-palmitoylation is a reversible lipid modification characterized by the covalent attachment of the 16-carbon fatty acid, palmitic acid, to the sulfhydryl group of a cysteine residue via a thioester bond. nih.govfrontiersin.orgnih.gov This process, also more broadly termed S-acylation, increases the hydrophobicity of a protein, influencing its membrane association, subcellular trafficking, and interactions with other proteins. nih.govnih.gov

Unlike more permanent lipid modifications such as myristoylation or prenylation, the lability of the thioester linkage allows S-palmitoylation to be a dynamic and reversible process. nih.govfrontiersin.org This cycle of acylation and deacylation is tightly regulated by two opposing families of enzymes:

Palmitoyl (B13399708) Acyltransferases (PATs): These enzymes, also known as DHHC enzymes due to a conserved Asp-His-His-Cys motif in their catalytic domain, mediate the addition of palmitate to substrate proteins. nih.gov Mammalian cells express 23 different DHHC enzymes, many of which are integral membrane proteins residing in the Golgi apparatus and endoplasmic reticulum. upenn.edu They typically operate via a "ping-pong" mechanism, first undergoing auto-acylation before transferring the palmitoyl group to the target protein cysteine.

Acyl-Protein Thioesterases (APTs): This group of enzymes catalyzes the removal of the palmitoyl group, reversing the modification. They include cytosolic enzymes like APT1 and APT2, as well as lysosomal enzymes such as Palmitoyl-Protein Thioesterase 1 (PPT1). nih.govupenn.edu

This enzymatic cycle allows S-palmitoylation to act as a molecular switch, rapidly altering a protein's properties in response to cellular signals. nih.gov

| Feature | Description |

| Modification | Attachment of a 16-carbon palmitic acid |

| Amino Acid Target | Cysteine |

| Chemical Bond | Thioester (-S-CO-) |

| Reversibility | Highly reversible |

| Key "Writer" Enzymes | Palmitoyl Acyltransferases (PATs / DHHC enzymes) |

| Key "Eraser" Enzymes | Acyl-Protein Thioesterases (APTs, PPTs) |

| Primary Function | Regulation of protein localization, trafficking, and signaling |

Fundamental Principles of Disulfide Bond Formation in Protein Structure and Function

Disulfide bonds are covalent linkages formed by the oxidation of the thiol groups of two cysteine residues. These bonds are critical for the structural integrity and stability of a vast number of proteins, particularly those that are secreted or exposed on the cell surface. nih.govumich.edu

The formation of disulfide bonds primarily occurs within the oxidizing environment of the endoplasmic reticulum (ER) in eukaryotes. nih.gov This process is not spontaneous but is a tightly controlled enzymatic reaction essential for correct protein folding. nih.gov Key principles include:

Structural Stabilization: By covalently linking different parts of a polypeptide chain or different chains in a multi-subunit protein, disulfide bonds drastically reduce the entropy of the unfolded state, thereby stabilizing the protein's tertiary and quaternary structure. nih.govumich.eduplos.org This stability is crucial for proteins that must function in the harsh extracellular environment.

Enzymatic Catalysis: The formation, breakage, and rearrangement of disulfide bonds are catalyzed by enzymes of the Protein Disulfide Isomerase (PDI) family. upenn.eduplos.org PDI, a resident protein of the ER, contains catalytic thioredoxin-like domains with a canonical CGHC motif that facilitates thiol-disulfide exchange, ensuring that the correct, native disulfide bonds are formed. upenn.eduplos.org

Oxidative Folding: The process of disulfide bond formation is tightly coupled with protein folding. As a nascent polypeptide enters the ER, PDI and other chaperones guide its folding and the pairing of appropriate cysteine residues. nih.gov Incorrect or non-native disulfide bonds can be formed, and PDI's isomerase activity is essential for shuffling these bonds until the correct, lowest-energy conformation is achieved. nih.gov

| Feature | Description |

| Modification | Oxidation of two cysteine thiol groups |

| Amino Acid Target | Cysteine |

| Chemical Bond | Disulfide (-S-S-) |

| Reversibility | Stable, but can be reduced/rearranged enzymatically |

| Key "Writer" Enzymes | Protein Disulfide Isomerase (PDI) family, Ero1 |

| Key "Eraser" Enzymes | PDI (isomerization/reduction), Reductases (e.g., Thioredoxin) |

| Primary Function | Stabilization of protein tertiary and quaternary structure |

Conceptual Framework for the Interplay Between Palmitoylation and Disulfide Bond Dynamics on Proteins

Palmitoyl Acyltransferases (PATs/zDHHC Enzymes) in Cysteine Palmitoylation Mechanisms

The addition of palmitate to proteins is catalyzed by a family of integral membrane enzymes known as Palmitoyl Acyltransferases (PATs), characterized by a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain (CRD). frontiersin.orgnih.gov In humans, there are 23 distinct zDHHC enzymes that mediate the S-palmitoylation of thousands of proteins. biorxiv.orgmdpi.com These enzymes are primarily located in the endoplasmic reticulum (ER) and Golgi apparatus, with some also found at the plasma membrane. biologists.com

The catalytic mechanism of zDHHC enzymes is a two-step process, often described as a "ping-pong" mechanism. frontiersin.orgbiologists.com

Autoacylation: The process begins with the enzyme transferring a palmitoyl group from a donor molecule, palmitoyl-coenzyme A (CoA), to the cysteine residue within its own DHHC active site. This forms a reactive palmitoyl-enzyme intermediate. frontiersin.orgnih.gov

Substrate Acylation: The enzyme then binds to the target substrate protein. The palmitoyl group is subsequently transferred from the enzyme's active site to a specific cysteine residue on the substrate protein, completing the palmitoylation event. frontiersin.org

The structure of these enzymes, such as the well-studied human zDHHC20, reveals a transmembrane cavity that accommodates the fatty acyl chain, with the active site positioned at the interface between the cytosol and the membrane. nih.govbiologists.com This positioning is ideal for modifying substrate proteins that are either integral membrane proteins or are recruited to the membrane surface.

| Enzyme | Primary Localization | Selected Substrates | Associated Functions |

|---|---|---|---|

| zDHHC3 (GODZ) | Golgi | GABA(A) Receptor γ2, GluA1/2 | Neurotransmitter receptor trafficking |

| zDHHC5 | Plasma Membrane, Postsynaptic Density | PSD-95, GRIP1b | Synaptic plasticity |

| zDHHC7 | Golgi | SNAP-25, H-Ras | Vesicle fusion, Cell signaling |

| zDHHC15 | ER/Golgi | Calnexin, M-Ras | Protein quality control, Signaling |

| zDHHC17 (HIP14) | Golgi, Vesicles | Huntingtin, SNAP-25, Synaptotagmin I | Axonal transport, Neurotransmission |

Acyl Protein Thioesterases (APTs) and Palmitoyl Protein Thioesterases (PPTs) in Depalmitoylation Processes

Just as palmitoylation is a controlled enzymatic process, the removal of palmitate (depalmitoylation) is also catalyzed by specific enzymes, ensuring the reversibility and dynamic nature of this modification. nih.govupenn.edu This process is primarily carried out by two main classes of enzymes: Acyl Protein Thioesterases (APTs) and Palmitoyl Protein Thioesterases (PPTs). nih.govnih.gov Both belong to the serine hydrolase superfamily, which uses a catalytic serine residue to break the thioester bond. nih.gov

Acyl Protein Thioesterases (APTs): This class includes enzymes like APT1 and APT2. mdpi.com They are predominantly cytosolic enzymes that can shuttle to different membrane compartments, including the Golgi. mdpi.comnih.gov APTs are responsible for the depalmitoylation of many cytosolic and membrane-associated proteins. mdpi.com

Palmitoyl Protein Thioesterases (PPTs): This group includes the lysosomal enzyme PPT1. nih.gov Initially thought to be primarily involved in the degradation of palmitoylated proteins within the lysosome, PPT1 is now known to have critical, specific roles in depalmitoylating proteins at the synapse and other cellular locations. nih.govacs.org

Another class of enzymes, the α/β-hydrolase domain-containing (ABHD) proteins, such as ABHD17, has also been identified as having significant depalmitoylating activity for specific substrates like N-Ras. nih.govelifesciences.org

Depalmitoylating enzymes exhibit overlapping yet distinct substrate specificities. nih.govelifesciences.org The identification of which enzyme acts on which protein has been a significant area of research. For instance, studies using selective inhibitors and RNAi knockdown have shown that while some substrates like N-terminal huntingtin (N-HTT) are depalmitoylated by both APT1 and APT2, others like PSD-95 and N-Ras are not. elifesciences.org This indicates the existence of other, more specific enzymes for these proteins, later identified to include the ABHD17 family. elifesciences.org

Substrate specificity can be determined by the amino acid sequence surrounding the palmitoylated cysteine. nih.govresearchgate.net Research has shown that APT1 and APT2 have preferences for certain residues near the modification site, which influences the rate of hydrolysis. researchgate.net

Proteomic techniques, such as Acyl-Resin Assisted Capture (Acyl-RAC), have been instrumental in identifying the substrates of specific depalmitoylating enzymes. upenn.eduplos.org This method involves isolating all palmitoylated proteins from cells or tissues. By comparing the abundance of palmitoylated proteins between normal (wild-type) and enzyme-deficient (e.g., PPT1 knockout) samples, researchers can identify proteins that accumulate in their palmitoylated state, marking them as likely substrates of that enzyme. nih.govplos.org Using this approach, over 100 novel substrates for PPT1 were identified in the mouse brain. plos.orgnih.gov

Palmitoyl Protein Thioesterase 1 (PPT1) is a crucial depalmitoylating enzyme whose function extends far beyond simple protein degradation in lysosomes. nih.govacs.org Loss-of-function mutations in the gene encoding PPT1 cause the devastating neurodegenerative lysosomal storage disorder, infantile neuronal ceroid lipofuscinosis (CLN1). plos.orgfrontiersin.org This highlights the critical role of PPT1-mediated depalmitoylation in maintaining neuronal health. frontiersin.org

PPT1 acts on a wide array of synaptic proteins, including ion channels, G-protein coupled receptors, and cell adhesion molecules. plos.orgnih.gov A deficiency in PPT1 leads to the accumulation of these proteins in their palmitoylated form, impairing their function. nih.gov Proteomic studies have revealed that PPT1 can depalmitoylate approximately 10% of the entire synaptic palmitome, underscoring its importance in regulating synaptic processes. upenn.eduplos.org The substrates of PPT1 are diverse and are involved in pathways related to synaptic transmission, long-term potentiation, and synaptogenesis. plos.orgupenn.edu

| Protein Class | Example Substrates | Potential Functional Impact of Depalmitoylation |

|---|---|---|

| Channels/Transporters | GRIA1 (GluA1), AT1B1, AT1B2 | Modulation of receptor/transporter activity, facilitating disulfide bonding |

| Synaptic Adhesion | NRCAM, CADM2 (SynCAM2), NFASC | Regulation of cell-cell adhesion, synapse formation |

| G-Protein Associated | Goα, GNB1, RGS7 | Termination of G-protein signaling |

| Endo/Exocytic Components | Dynamin-1, Synaptotagmin-1 | Regulation of synaptic vesicle cycling |

| Mitochondrial Proteins | ATP5O (OSCP) | Modulation of mitochondrial function |

Mechanistic Hypotheses for Depalmitoylation-Facilitated Disulfide Bond Formation

A key discovery from the study of PPT1 substrates is that many cysteines targeted for depalmitoylation are the very same residues that form disulfide bonds in the mature, functional protein. plos.orgnih.govupenn.edu This reveals a direct regulatory link: palmitoylation can act as a temporary, protective modification that prevents premature disulfide bond formation, and its removal by enzymes like PPT1 is a necessary step for the protein to achieve its final, correctly folded structure. nih.govbiorxiv.org

One hypothesis is that the bulky palmitate group sterically hinders the cysteine thiol, physically preventing it from interacting with another cysteine to form a disulfide bond. nih.govbiorxiv.org Many proteins, particularly those trafficked through the secretory pathway, are palmitoylated in the ER or Golgi. This modification can keep the protein in an "inert" state during transport, for example, along an axon to a synapse. upenn.edubiorxiv.org Once the protein reaches its destination, depalmitoylation by an enzyme like PPT1 removes the palmitate "brake," unmasking the cysteine residue and allowing it to form its designated intra- or intermolecular disulfide bond, thereby activating the protein or locking it into its functional conformation. nih.govbiorxiv.org This mechanism is particularly relevant for synaptic adhesion molecules, where premature adhesion during transport would be detrimental. biorxiv.org

For proteins that have extracellular domains, the environment outside the cell is highly oxidative compared to the reducing environment of the cytosol. nih.govcfsciences.com In the secretory pathway, palmitoylation can occur on cysteine residues that are destined to form extracellular disulfide bonds. biorxiv.org Once the protein is delivered to the cell surface and its palmitoylated domain is exposed to the extracellular space, depalmitoylation occurs. The newly freed cysteine thiol, now in an oxidative environment, can readily and spontaneously undergo oxidation to form a stable disulfide bond with a nearby partner cysteine. nih.govbiorxiv.orgresearchgate.net This process is considered a key step in the functional maturation of many membrane proteins, including certain neurotransmitter receptors and transporters. upenn.eduplos.org For instance, the AMPA receptor subunit GluA1 has an extracellular cysteine (C323) that is depalmitoylated by PPT1, which is thought to allow it to then form a crucial disulfide bond. plos.orgresearchgate.net

Regulation of Protein Conformational States and Stability

The addition of a hydrophobic palmitate chain can significantly alter a protein's structure and stability. nih.govroyalsocietypublishing.org This modification increases the hydrophobicity of the protein, which can induce conformational changes necessary for proper folding and function. frontiersin.orgfrontiersin.org In some cases, preventing palmitoylation by mutating the target cysteine residue leads to incorrect protein synthesis and subsequent degradation via the ubiquitin-proteasome system. frontiersin.org

S-palmitoylation can also directly impact protein stability. The presence of the lipid modification can shield proteins from degradation, while its removal can mark them for destruction. frontiersin.orgembopress.org For example, the stability of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell growth, is promoted by its palmitoylation. nih.gov Similarly, silencing the enzymes that facilitate the palmitoylation of the inositol (B14025) 1,4,5-triphosphate receptor (IP3R), a crucial calcium channel, leads to its destabilization. embopress.org For some extracellular proteins, the cysteine residues targeted for palmitoylation may normally form disulfide bonds to maintain a stable structure; in these cases, depalmitoylation may facilitate the formation of these structural disulfide bonds. upenn.edu

| Protein | Effect of S-Palmitoylation on Stability/Conformation | Research Finding |

| PSD-95 | Palmitoylation induces a conformational change from a compact to an extended state. pnas.org | This conformational shift is crucial for its interaction with glutamate (B1630785) receptors at the synapse. pnas.org |

| EGFR | Palmitoylation at Cys797 promotes protein stability and activity. nih.gov | Inhibition of palmitoylation weakens downstream signaling and inhibits tumor cell growth. nih.gov |

| IP3R | Palmitoylation is required for protein stabilization. embopress.org | Reduced palmitoylation leads to decreased calcium release from the endoplasmic reticulum. embopress.org |

| Extracellular IgG domain proteins | Depalmitoylation of specific cysteines may allow them to form stabilizing intra-domain disulfide bonds. upenn.edu | In the absence of the depalmitoylating enzyme PPT1, these proteins remain palmitoylated, potentially disrupting their normal structure. upenn.edu |

Influence on Subcellular Localization and Membrane Association

A primary function of S-palmitoylation is to control the subcellular zip code of a protein. wikipedia.orgmdpi.com The addition of the fatty acid acts as a membrane anchor, enhancing the protein's hydrophobicity and promoting its association with cellular membranes like the plasma membrane, Golgi apparatus, and endoplasmic reticulum. frontiersin.orgwikipedia.orgcreative-proteomics.com This is not merely a static anchor; the reversible nature of S-palmitoylation allows for dynamic trafficking of proteins between different membrane compartments. nih.govwikipedia.org

This dynamic cycling is exemplified by the Ras family of small GTPases. The continuous cycle of palmitoylation and depalmitoylation allows Ras proteins to shuttle between the Golgi apparatus and the plasma membrane, a process essential for maintaining distinct signaling outputs from different locations. nih.govroyalsocietypublishing.org Many proteins, including the tyrosine kinases Lck and Fyn, require both N-myristoylation and S-palmitoylation for their stable association with the plasma membrane and, more specifically, for their partitioning into specialized microdomains known as lipid rafts. frontiersin.orgtandfonline.com

| Protein | Effect of S-Palmitoylation on Localization | Research Finding |

| Ras proteins | Enables cycling between the Golgi apparatus and the plasma membrane. nih.govroyalsocietypublishing.org | This spatial segregation is critical for diversifying signaling outputs from a single protein. royalsocietypublishing.orgportlandpress.com |

| PSD-95 | Anchors the protein to the postsynaptic density. frontiersin.orgfrontiersin.org | Palmitoylation-deficient PSD-95 shows a nearly 100% turnover rate in dendritic spines within 30 minutes, compared to ~10% for the wild-type. frontiersin.org |

| Lck and Fyn | Essential for localization to the plasma membrane and partitioning into lipid rafts. frontiersin.orgroyalsocietypublishing.org | Soluble, non-palmitoylated Lck mutants are unable to reconstitute T-cell activation in deficient cells. tandfonline.com |

| Gephyrin | Crucial for the stable aggregation and clustering at inhibitory postsynaptic sites. mdpi.com | S-palmitoylation of gephyrin potentiates GABAergic synaptic transmission. mdpi.com |

Modulation of Protein-Protein Interactions

By altering a protein's conformation and localization, S-palmitoylation critically regulates its ability to interact with other proteins. frontiersin.orgwikipedia.org This modification can either promote or inhibit the formation of protein complexes, thereby controlling the assembly of signaling machinery. royalsocietypublishing.org

In T-cell signaling, the palmitoylation of the adaptor protein LAT (Linker for Activation of T cells) is a prerequisite for its function. frontiersin.org Once localized to the membrane and phosphorylated, palmitoylated LAT creates binding sites for downstream signaling partners like GRB2 and PLCγ1, forming a "signalosome" that propagates the immune signal. frontiersin.orgroyalsocietypublishing.org Similarly, palmitoylation of PSD-95 is required for its interaction with the potassium channel KV1.4. frontiersin.org Conversely, for the B-cell protein CD81, its palmitoylation status can affect its interaction network; a palmitoylation-deficient mutant showed impaired association with partner proteins like CD9. frontiersin.org

| Protein | Effect of S-Palmitoylation on Interactions | Research Finding |

| LAT | Generates binding sites for downstream adaptors like GRB2 and PLCγ1. frontiersin.org | Formation of the LAT signalosome is essential for activating key T-cell signaling pathways. frontiersin.orgroyalsocietypublishing.org |

| PSD-95 | Necessary for interaction with the KV1.4 potassium channel. frontiersin.org | Also modulates interactions with AMPA receptor auxiliary subunits. frontiersin.org |

| CD81 | Palmitoylation status affects its association with interacting proteins. frontiersin.org | A palmitoylation-deficient CD81 mutant showed impaired binding to CD9 and IGSF8. frontiersin.org |

| IFNAR1 | Palmitoylation is thought to determine the binding affinity for its downstream effector proteins. frontiersin.org | This modification is key to regulating the interferon signaling pathway. frontiersin.org |

Impact on Enzymatic Activity and Signal Transduction Pathways

The culmination of S-palmitoylation's effects on protein stability, localization, and interactions is the profound modulation of enzymatic activity and cellular signaling cascades. embopress.orgijbs.com The reversible nature of this modification provides a mechanism for rapid spatiotemporal control of protein function, akin to phosphorylation. portlandpress.com It can turn enzymes on or off, facilitate the propagation of signals, and regulate complex physiological processes from neurotransmission to the immune response. ijbs.combiorxiv.org

In the nervous system, dynamic S-palmitoylation is a cornerstone of synaptic plasticity—the molecular process underlying learning and memory. frontiersin.orgbiorxiv.org A central player in this process is the postsynaptic scaffolding protein PSD-95. frontiersin.org The continuous cycling of palmitate on PSD-95 is essential for its clustering at the synapse and for regulating the number of AMPA-type glutamate receptors, which directly dictates the strength of the synaptic connection. frontiersin.orgjneurosci.org Blocking neuronal activity leads to a rapid increase in PSD-95 palmitoylation, which in turn promotes the synaptic clustering of both PSD-95 and its associated AMPA receptors. rupress.org This dynamic turnover allows synapses to quickly adapt to changes in neuronal activity. frontiersin.orgnih.gov Furthermore, S-palmitoylation regulates other key synaptic proteins, including the inhibitory synapse scaffold gephyrin and various neurotransmitter receptors, highlighting its pervasive role in brain function. mdpi.combiorxiv.org

| Protein | Role in Synaptic Function | Effect of S-Palmitoylation |

| PSD-95 | Major postsynaptic scaffold protein; regulates AMPA receptor number and synaptic strength. frontiersin.orgfrontiersin.org | Palmitoylation is essential for its postsynaptic targeting, clustering, and regulation of AMPA receptors. frontiersin.orgjneurosci.orgrupress.org |

| Gephyrin | Scaffolding protein at inhibitory synapses. mdpi.com | Palmitoylation is critical for its stable aggregation and for potentiating inhibitory synaptic transmission. mdpi.com |

| AMPA Receptor (GluA1/GluR1 subunit) | Glutamate receptor mediating fast excitatory neurotransmission. pnas.orgrupress.org | Palmitoylation of associated proteins like PRG-1 is essential for its activity-induced insertion into the postsynaptic membrane. biorxiv.org |

| GABAA Receptor | Major inhibitory neurotransmitter receptor. | Palmitoylation is necessary for its proper localization in synapses. wikipedia.org |

S-palmitoylation is indispensable for a properly functioning immune system, influencing both innate and adaptive immunity. frontiersin.orgnih.gov It is required for localizing many immune signaling proteins to the cell membrane and lipid rafts, where signaling is initiated. frontiersin.org In T-cells, the activation cascade relies heavily on palmitoylated proteins. The co-receptors CD4 and CD8, the Src-family kinases Lck and Fyn, and the adaptor LAT all require palmitoylation for their correct localization and function. tandfonline.comfrontiersin.org Palmitoylation of CD4, for instance, helps it partition into lipid rafts, which is required for it to enhance T-cell receptor (TCR) signaling. nih.gov Similarly, palmitoylation of the CD8β chain allows the CD8 co-receptor to partition into lipid rafts, increasing its association with Lck and enabling efficient coreceptor function. aai.org

| Protein | Role in Immune Response | Effect of S-Palmitoylation |

| Lck | Key tyrosine kinase in the T-cell receptor (TCR) signaling pathway. royalsocietypublishing.org | Essential for its localization to the plasma membrane and lipid rafts, which is required to initiate TCR signaling. frontiersin.orgroyalsocietypublishing.org |

| LAT | Transmembrane adaptor protein that orchestrates downstream signaling from the TCR. frontiersin.org | Palmitoylation is required for its localization to lipid rafts and the formation of a "signalosome" complex. frontiersin.orgtandfonline.com |

| CD4/CD8 | T-cell co-receptors that facilitate antigen recognition and signaling. frontiersin.org | Palmitoylation is required for their localization to lipid rafts and efficient coreceptor function. nih.govaai.org |

| STAT3 | Transcription factor involved in cytokine signaling (e.g., IL-6). researchgate.net | Dynamic palmitoylation/depalmitoylation cycle regulates its membrane association, phosphorylation, and nuclear translocation. researchgate.netresearchgate.net |

| IFNGR1 | Receptor for the cytokine Interferon-γ. frontiersin.org | Palmitoylation acts as a sorting signal that targets the receptor for lysosomal degradation, thus modulating the immune signal. frontiersin.org |

Beyond the synapse and the immune system, S-palmitoylation regulates a diverse array of other signaling pathways. It is a powerful mechanism for controlling signal transduction by dynamically targeting proteins to specific membrane microdomains. biorxiv.org G-protein coupled receptor (GPCR) signaling, one of the most widespread signaling mechanisms in biology, is heavily regulated by palmitoylation. The Gα subunits of heterotrimeric G proteins undergo palmitoylation, which can enhance their activity by inhibiting their interaction with deactivating proteins (RGS proteins). tandfonline.com The signaling network of the tumor suppressor SCRIB and oncogenes like NRAS are also dependent on S-palmitoylation, linking this modification directly to the control of cell growth and cancer progression. embopress.org Furthermore, the modification regulates ion channels, cell adhesion molecules, and enzymes involved in metabolic pathways, underscoring its fundamental importance in maintaining cellular homeostasis. ijbs.comfrontiersin.org

Methodologies for Investigating Palmitoyl Cysteine Disulfide Dynamics

Advanced Proteomic Approaches for Palmitoylated Protein Identification

Several powerful methods have been developed to identify proteins that undergo S-palmitoylation. These approaches are essential for building a comprehensive understanding of the "palmitoylome."

Acyl Resin-Assisted Capture (Acyl-RAC)

Acyl Resin-Assisted Capture (Acyl-RAC) is a technique used to selectively isolate endogenously S-acylated proteins. nih.govjove.com This method is noted for having fewer steps compared to other approaches and providing reliable results, especially when combined with mass spectrometry for identifying new S-acylation targets. nih.gov

The Acyl-RAC protocol involves four main steps: nih.govjove.com

Blocking of free thiol groups: Free cysteine thiol groups on proteins are blocked to ensure that only the thiols involved in thioester bonds with palmitates are targeted. researchgate.net This is often achieved using reagents like methyl methanethiosulfonate (B1239399) (MMTS). nih.govjove.com

Selective cleavage of the thioester bond: The thioester bond between the fatty acid and the cysteine is selectively cleaved using neutral hydroxylamine (B1172632), which exposes the cysteine's thiol group. nih.govresearchgate.netjove.com

Capture of lipidated proteins: The proteins with the newly exposed thiol groups are captured on a thiol-reactive resin, such as thiopropyl Sepharose beads. nih.govresearchgate.net

Elution and analysis: The captured proteins are then eluted from the resin and can be analyzed by methods like SDS-PAGE and western blotting or mass spectrometry. researchgate.netbadrilla.com

A limitation of Acyl-RAC is its inability to distinguish between different types of fatty acids attached to the cysteine residues. nih.govjove.com

| Step | Description | Reagent/Material Example |

| 1. Blocking | Irreversible blockade of free sulfhydryl groups. | Methyl methanethiosulfonate (MMTS) nih.govjove.com |

| 2. Cleavage | Specific cleavage of the thioester bond. | Neutral hydroxylamine (HAM) nih.govjove.com |

| 3. Capture | Binding of newly exposed thiol groups. | Thiol-reactive Sepharose beads nih.govresearchgate.net |

| 4. Analysis | Identification and quantification of captured proteins. | SDS-PAGE, Western Blotting, Mass Spectrometry researchgate.netbadrilla.com |

Acyl-Biotin Exchange (ABE)

The Acyl-Biotin Exchange (ABE) assay is another widely used method for detecting and identifying palmitoylated proteins with high sensitivity. acs.orgnih.gov It allows for the detection of all palmitoylated proteins by replacing the thioester-linked palmitoyl (B13399708) modifications with a stable biotin (B1667282) tag. nih.gov

The ABE procedure consists of three key steps: nih.gov

Blocking of free sulfhydryl groups: Similar to Acyl-RAC, free thiol groups are first blocked, often with N-ethylmaleimide (NEM). nih.govnih.gov

Cleavage of the thioester bond: The palmitoyl groups are removed from the cysteine residues by treatment with hydroxylamine, exposing the free thiol group. nih.govnih.gov

Biotinylation of newly exposed thiols: The now-free cysteine thiol groups are labeled with a thiol-reactive biotin reagent, such as biotin-BMCC. nih.gov

The biotinylated proteins can then be purified and identified. nih.gov While effective, traditional ABE methods can suffer from high background due to the co-isolation of non-S-acylated proteins. acs.org To address this, a low-background ABE (LB-ABE) method was developed, which includes an additional step to block any remaining free cysteine residues before biotinylation, significantly improving the depth of S-acylproteomic analysis. acs.org

| Feature | Acyl-RAC | Acyl-Biotin Exchange (ABE) |

| Principle | Direct capture of proteins with exposed thiols on a resin. nih.gov | Exchange of palmitoyl group with a biotin tag. researchgate.net |

| Key Reagents | Thiol-reactive resin (e.g., Thiopropyl Sepharose). nih.govresearchgate.net | Biotinylating agent (e.g., biotin-HPDP, biotin-BMCC). nih.govnih.gov |

| Advantages | Fewer steps, reliable for mass spectrometry. nih.gov | High sensitivity, allows for detection of all palmitoylated proteins. nih.govnih.gov |

| Limitations | Cannot differentiate between fatty acid species. nih.gov | Potential for high background in standard protocols. acs.org |

Click Chemistry-Based Metabolic Labeling

Click chemistry offers a powerful and versatile approach for studying protein palmitoylation, enabling the detection of dynamic changes and turnover rates. researchgate.netmdpi.com This method involves the metabolic incorporation of a palmitic acid analog containing a "clickable" chemical group, such as an alkyne or an azide. researchgate.netfrontiersin.org

The general workflow is as follows:

Metabolic Labeling: Cells are cultured with a clickable palmitic acid analog, like 17-octadecynoic acid (17-ODYA) or 15-hexadecynoic acid (15-YNE). researchgate.netnih.gov These analogs are incorporated into proteins by the cell's own enzymatic machinery. nih.gov

Cell Lysis and Click Reaction: After labeling, the cells are lysed, and a copper(I)-catalyzed cycloaddition reaction (click reaction) is performed to attach a reporter molecule (e.g., a fluorophore or biotin) to the clickable group on the fatty acid analog. researchgate.netnih.gov

Detection and Analysis: The labeled proteins can then be detected via in-gel fluorescence or enriched for further analysis. nih.gov

This technique is highly specific and sensitive, and the versatility of the reporter tags allows for a wide range of applications, including the imaging of global protein palmitoylation within cells. researchgate.netfrontiersin.org

| Clickable Analog | Common Reporter Tags | Applications |

| 17-octadecynoic acid (17-ODYA) nih.gov | Azide-fluorophore (e.g., Oregon Green 488 azide) frontiersin.org | In-gel fluorescence analysis, imaging global palmitoylation. frontiersin.orgnih.gov |

| 15-hexadecynoic acid (15-YNE) mdpi.com | Azido-biotin nih.gov | Affinity enrichment, studying dynamic changes and turnover. nih.govmdpi.com |

Mass Spectrometry for Palmitoylation Site Mapping and Quantification

Mass spectrometry (MS) is an indispensable tool for the direct detection and quantification of protein palmitoylation, allowing for the precise identification of modification sites. nih.gov

High-Resolution Mass Spectrometry for Palmitoyl Peptides

Analyzing palmitoylated peptides by MS presents challenges due to the hydrophobic nature of the palmitoyl group and its potential loss during sample preparation and analysis. nih.gov High-resolution mass spectrometers, such as the Q-Exactive HF, are used to accurately measure the mass of peptides, which is crucial for identifying the presence of the palmitoyl modification. biorxiv.org

A typical workflow for analyzing palmitoyl peptides involves: nih.gov

Extraction: Liquid-liquid extraction procedures are often necessary to isolate the palmitoyl peptides from complex mixtures like cosmetic creams. nih.gov

Chromatographic Separation: Liquid chromatography (LC), particularly high-pressure liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC), is used to separate the peptides before they enter the mass spectrometer. nih.govacs.org

Mass Analysis: The mass spectrometer measures the mass-to-charge ratio of the peptides, allowing for their identification and quantification. biorxiv.org

Fragmentation Strategies for Thioester-Linked Modifications (e.g., Electron Transfer Dissociation)

Tandem mass spectrometry (MS/MS) is used to determine the sequence of a peptide and pinpoint the exact location of a post-translational modification. nih.gov However, the labile nature of the thioester bond in palmitoylated peptides makes this challenging with traditional fragmentation methods like collision-induced dissociation (CID), which can cause the palmitoyl group to be lost. nih.govacs.org

Electron Transfer Dissociation (ETD) has emerged as a superior fragmentation technique for analyzing labile modifications like palmitoylation. wikipedia.orgthermofisher.com ETD involves the transfer of an electron to a multiply-charged peptide ion, which induces fragmentation along the peptide backbone (producing c- and z-type ions) while leaving most post-translational modifications intact. nih.govwikipedia.orgresearchgate.net This preservation of the modification makes ETD ideal for accurately determining the site of palmitoylation. nih.govacs.org

| Fragmentation Method | Primary Ion Types | Effect on Palmitoyl Group | Suitability for Palmitoylation Site Analysis |

| Collision-Induced Dissociation (CID) | b- and y-ions nih.gov | Prone to facile loss. nih.govacs.org | Less suitable due to modification loss. nih.gov |

| Electron Transfer Dissociation (ETD) | c- and z-ions nih.govwikipedia.org | Mostly preserved. nih.govacs.org | Ideal for accurate site determination. nih.govacs.org |

Biochemical and Molecular Biology Techniques

In vitro depalmitoylation assays are crucial for confirming direct enzyme-substrate relationships and for studying the biochemical kinetics of depalmitoylating enzymes, also known as acyl-protein thioesterases (APTs). nih.gov These assays typically involve incubating a purified, palmitoylated substrate with a recombinant depalmitoylating enzyme and measuring the removal of the palmitate group. core.ac.uk

A common approach utilizes fluorescent probes, such as DPP-2 (Depalmitoylation Probe-2) , which are quenched when palmitoylated. nih.gov Upon enzymatic cleavage of the lipid group by a recombinant enzyme like APT1 , fluorescence is restored, providing a real-time, quantitative measure of enzyme activity. nih.gov For example, incubating 5 µM DPP-2 with 50 nM purified recombinant APT1 results in a time-dependent increase in fluorescence, which can be monitored using a plate reader. nih.gov This method can be adapted to test various enzymes, substrates, and potential inhibitors. nih.gov

Another strategy involves using radiolabeled palmitate. For instance, viral glycoproteins like those from Semliki Forest virus (SFV) can be labeled by growing the virus in cells cultured with [³H]palmitate. core.ac.uk The purified, labeled virus particles are then incubated with recombinant APT1. The reaction is stopped, and the proteins are separated by SDS-PAGE. The loss of radioactivity from the protein band, visualized by fluorography, indicates enzymatic depalmitoylation. core.ac.uk This technique has shown that APT1 can depalmitoylate viral transmembrane proteins in a concentration-dependent manner. core.ac.uk

These in vitro systems are also used to validate substrates identified in broader proteomic screens. For example, proteins found to have increased palmitoylation in PPT1 knockout models can be tested directly with recombinant PPT1 in a modified Acyl-RAC assay to confirm they are bona fide substrates. plos.org In this setup, recombinant PPT1, rather than hydroxylamine, is used to cleave the palmitate groups from proteins captured from wild-type lysates, confirming a direct enzymatic action. plos.orgupenn.edu

Table 2: Examples of In Vitro Depalmitoylation Assay Parameters

| Recombinant Enzyme | Substrate | Methodology | Key Observation | Reference |

|---|---|---|---|---|

| Acyl-Protein Thioesterase 1 (APT1) | DPP-2 (fluorescent probe) | Fluorescence plate reader assay monitoring increase in fluorescence upon cleavage. | Time-dependent increase in fluorescence, indicating enzymatic activity. | nih.gov |

| Acyl-Protein Thioesterase 1 (APT1) | [³H]palmitate-labeled Semliki Forest Virus (SFV) glycoproteins | Incubation followed by SDS-PAGE and fluorography to detect loss of radioactivity. | Concentration-dependent removal of [³H]palmitate from viral glycoproteins. | core.ac.uk |

| Palmitoyl-Protein Thioesterase 1 (PPT1) | Synaptic proteins from wild-type mouse synaptosomes | Modified Acyl-RAC where PPT1 is used as the depalmitoylating agent. | Validated >100 proteins as direct substrates of PPT1. | plos.orgupenn.edu |

| Acyl-Protein Thioesterase 2 (APT2) | Palmitoylated ZDHHC6 | Overexpression of WT and mutant APT2 in cells followed by ³H-palmitate labeling. | Overexpression of WT APT2, but not a palmitoylation-deficient mutant, decreased ZDHHC6 palmitoylation. | elifesciences.org |

Genetic manipulation of depalmitoylating enzymes in cellular and animal models is a powerful strategy to elucidate their physiological roles. frontiersin.org Creating models with enzyme deficiency (knockout/knockdown) or overexpression allows researchers to observe the consequences on the palmitome and cellular function. elifesciences.orgpnas.org

Knockout models , particularly for the enzyme Palmitoyl-Protein Thioesterase 1 (PPT1) , have been instrumental. Loss-of-function mutations in the PPT1 gene cause the neurodegenerative disease infantile neuronal ceroid lipofuscinosis (CLN1), making PPT1 knockout (KO) mice a critical tool for studying disease pathology. nih.govfrontiersin.org By comparing the proteomes of PPT1 KO and wild-type (WT) mice, researchers can identify proteins that exhibit significantly increased palmitoylation, marking them as putative PPT1 substrates. plos.orgupenn.edu For example, a stringent Acyl-RAC screen on brain synaptosomes from PPT1 KO mice identified 238 proteins with increased palmitoylation. upenn.edu These included synaptic adhesion molecules and endocytic proteins, linking PPT1 function to specific synaptic processes. plos.orgupenn.edu Further studies on these models have shown that PPT1 deficiency leads to the abnormal trafficking and persistent membrane retention of palmitoylated synaptic vesicle proteins like VAMP2 and SNAP25. nih.gov

Overexpression studies provide complementary information. For example, overexpressing the enzyme ZDHHC16, a palmitoyltransferase, was shown to dramatically increase the palmitoylation and subsequent decay of its substrate, ZDHHC6. elifesciences.org Conversely, overexpressing the depalmitoylating enzyme APT2 led to a significant decrease in ZDHHC6 palmitoylation. elifesciences.org Similarly, overexpressing palmitoylation-deficient mutants of enzymes like Furin and PC7 in cells where the endogenous enzymes were silenced failed to restore function, demonstrating that palmitoylation is essential for their activity. pnas.org These genetic approaches are crucial for establishing enzyme-substrate relationships in vivo and for understanding the functional consequences of dynamic palmitoylation. elifesciences.orgpnas.org

Proteins are often subject to multiple post-translational modifications (PTMs), and the interplay, or "crosstalk," between palmitoylation and other PTMs like phosphorylation, ubiquitination, and SUMOylation is a critical layer of regulatory control. nih.govfrontiersin.orgthermofisher.com Investigating these interactions is essential for a complete understanding of a protein's function. jrespharm.complos.org

The relationship between palmitoylation and phosphorylation is particularly well-documented. nih.gov These two modifications can influence each other in several ways: one PTM can be a prerequisite for the other, or they can act in an antagonistic or synergistic manner. frontiersin.org For example, in the Plasmodium falciparum protein MTIP, blocking palmitoylation was found to reduce its phosphorylation, while inhibiting phosphorylation abrogated its palmitoylation. nih.govfrontiersin.org This reciprocal regulation disrupts MTIP's interaction with myosin A, which is crucial for parasite invasion. nih.govfrontiersin.org In another example, the kainate receptor subunit GluK2 is basally palmitoylated, and this modification is decreased upon stimulation, which in turn promotes phosphorylation and subsequent SUMOylation, leading to receptor endocytosis. frontiersin.org

There is also evidence of crosstalk between palmitoylation and disulfide bond formation . A study on PPT1 substrates revealed that for many transmembrane proteins, the cysteine residues depalmitoylated by PPT1 are located in extracellular domains. plos.orgupenn.edu It was found that depalmitoylation by PPT1 can facilitate the formation of disulfide bonds in these domains, adding another layer of regulation to protein structure and function. nih.govupenn.edu

Analyzing this PTM crosstalk often requires a combination of techniques. This includes using integrated in silico analyses to predict proteins that may undergo multiple modifications, followed by experimental validation using site-directed mutagenesis, specific enzyme inhibitors, and mass spectrometry to map different PTM sites on a target protein. nih.govbiorxiv.org Understanding this complex interplay reveals how cells integrate multiple signaling inputs to fine-tune protein activity, localization, and stability. plos.orgbiorxiv.org

Implications of Dysregulated Palmitoyl Cysteine Disulfide Dynamics in Biological Systems

Aberrant Palmitoylation in Protein Accumulation and Aggregation

S-palmitoylation plays a significant role in determining the fate of many proteins by influencing their trafficking, folding, and degradation. Consequently, aberrant palmitoylation is a key factor in the accumulation and aggregation of proteins, a hallmark of many neurodegenerative diseases. For instance, the amyloid precursor protein (APP), central to Alzheimer's disease pathogenesis, is a known target of palmitoylation. This modification influences the processing of APP into amyloid-beta (Aβ) peptides, which are prone to aggregation.

Similarly, the protein huntingtin (Htt), whose mutation causes Huntington's disease, is also palmitoylated. Studies have shown that palmitoylation of Htt affects its subcellular localization and aggregation propensity. A reduction in Htt palmitoylation has been linked to increased formation of toxic protein aggregates.

Furthermore, in the context of Neuronal Ceroid Lipofuscinosis, the accumulation of subunit c of the mitochondrial ATP synthase is a key pathological feature. This accumulation is often linked to defects in depalmitoylation, highlighting the importance of the entire palmitoylation cycle in preventing protein aggregation. The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Palmitoylation has been shown to modulate the UPR, and dysregulation of this modification can exacerbate ER stress, leading to further protein aggregation and cellular dysfunction.

| Protein | Associated Disease | Role of Aberrant Palmitoylation |

| Amyloid Precursor Protein (APP) | Alzheimer's Disease | Influences proteolytic processing and Aβ production |

| Huntingtin (Htt) | Huntington's Disease | Affects subcellular localization and aggregation |

| Subunit c of mitochondrial ATP synthase | Neuronal Ceroid Lipofuscinosis | Accumulation due to defective depalmitoylation |

Disruption of Synaptic Homeostasis and Neuronal Health

Many critical synaptic proteins, including neurotransmitter receptors, ion channels, and scaffolding proteins, undergo palmitoylation. This modification acts as a molecular switch that can anchor these proteins to synaptic membranes, thereby modulating their availability and activity at the synapse. For example, the palmitoylation of postsynaptic density protein 95 (PSD-95) is essential for its localization to the postsynaptic terminal and for the regulation of synaptic strength.

Dysregulation of palmitoylation can lead to the mislocalization of these synaptic proteins, resulting in altered synaptic transmission and plasticity. For instance, deficits in the palmitoylation of specific glutamate (B1630785) receptors have been linked to impaired synaptic function and have been implicated in neurodevelopmental disorders and epilepsy. Furthermore, the dynamic nature of palmitoylation allows for rapid changes in synaptic protein composition, a process that is crucial for learning and memory. When this dynamism is lost due to aberrant palmitoylation, it can contribute to cognitive decline and neuronal dysfunction.

Linkages to Pathological Processes (e.g., Neurodegeneration, such as Neuronal Ceroid Lipofuscinosis type 1)

The link between dysregulated palmitoylation and pathological processes is particularly evident in a class of neurodegenerative disorders known as the neuronal ceroid lipofuscinoses (NCLs). These are a group of inherited, fatal, neurodegenerative lysosomal storage diseases.

Neuronal Ceroid Lipofuscinosis type 1 (CLN1), also known as infantile NCL, is caused by mutations in the PPT1 gene, which encodes the lysosomal depalmitoylating enzyme palmitoyl-protein thioesterase 1 (PPT1). PPT1 is responsible for removing palmitate groups from cysteine residues of proteins destined for degradation in the lysosome. The loss of PPT1 function leads to the accumulation of palmitoylated proteins within the lysosome, resulting in the formation of characteristic storage bodies and ultimately leading to widespread neurodegeneration.

The substrates of PPT1 are numerous and include proteins involved in synaptic function, cellular metabolism, and protein trafficking. The accumulation of these non-degraded, palmitoylated proteins disrupts lysosomal function and triggers downstream pathological cascades, including inflammation, oxidative stress, and apoptosis, all of which contribute to the severe neurodevelopmental decline observed in CLN1 patients. This direct link between a defect in a depalmitoylating enzyme and a devastating neurodegenerative disease underscores the critical importance of maintaining the balance of palmitoyl-cysteine dynamics for neuronal survival.

| Disease | Gene | Enzyme | Function | Consequence of Dysfunction |

| Neuronal Ceroid Lipofuscinosis type 1 (CLN1) | PPT1 | Palmitoyl-protein thioesterase 1 | Removes palmitate from proteins in the lysosome | Accumulation of palmitoylated proteins, lysosomal dysfunction, and neurodegeneration |

Role in Cellular Stress Responses (e.g., Unfolded Protein Response)

Cells have evolved intricate signaling pathways to cope with various forms of stress, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The unfolded protein response (UPR) is a primary mechanism for mitigating ER stress. Recent evidence has highlighted the significant role of S-palmitoylation in modulating the UPR.

Several key components of the UPR signaling pathway are themselves subject to palmitoylation. This modification can influence their localization to the ER membrane and their ability to sense and respond to the accumulation of unfolded proteins. For example, the ER stress sensor inositol-requiring enzyme 1 (IRE1α) can be palmitoylated, which affects its dimerization and subsequent activation of the UPR.

Dysregulation of palmitoylation can therefore impact the cell's ability to mount an effective UPR. If the UPR is chronically activated or improperly regulated due to aberrant palmitoylation, it can switch from a pro-survival to a pro-apoptotic pathway, leading to cell death. This is particularly relevant in the context of neurodegenerative diseases, where ER stress is a common feature. The interplay between dysregulated palmitoylation and the UPR can create a vicious cycle, where aberrant palmitoylation contributes to protein misfolding and ER stress, which in turn is exacerbated by a compromised UPR, ultimately leading to neuronal demise.

Synthetic and Mimetic Approaches to Palmitoyl Modified Peptides/proteins Involving Disulfide Bonds

Solid-Phase Peptide Synthesis for S-Palmitoylated Peptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for creating S-palmitoylated peptides. nih.govnih.gov The primary challenge lies in the lability of the thioester bond, which is susceptible to cleavage under the basic conditions often used in standard Fmoc-SPPS. researchgate.netresearchgate.net To circumvent this, several strategies have been developed.

One common approach involves the on-resin palmitoylation of a cysteine residue after the peptide chain has been assembled. researchgate.netresearchgate.net In this method, the cysteine's thiol group is initially protected with a highly acid-labile group, such as the 4-methoxytrityl (Mmt) group. researchgate.netresearchgate.net The Mmt group is preferred over others like tert-butylsulfanyl (StBu) because it can be selectively removed on-resin without causing significant side reactions like desulfurization. researchgate.net Once the Mmt group is cleaved, the free thiol is acylated with palmitic acid using a carbodiimide-mediated coupling agent. researchgate.netresearchgate.net

An alternative method is the use of a pre-synthesized Fmoc-Cys(Palm)-OH building block, which is incorporated directly during SPPS. nih.govresearchgate.net This approach avoids the on-resin acylation step but requires careful handling of the thioester-containing amino acid. To minimize the risk of S,N-acyl transfer, which can occur during Fmoc deprotection, very fast deprotection times (e.g., 1% DBU for 30 seconds) and immediate coupling of the subsequent amino acid are necessary. csic.es

A comparison of different cysteine protecting groups for on-resin palmitoylation highlights the versatility of the Mmt group for synthesizing thiopalmitoylated peptides in good yields. researchgate.netresearchgate.net

| Protecting Group | Deprotection Condition | Suitability for On-Resin Palmitoylation | Key Considerations |

| 4-methoxytrityl (Mmt) | Mild acid (e.g., 1-2.5% TFA in DCM) | High | Preferred due to high lability and minimal side reactions. researchgate.netresearchgate.net |

| tert-butylsulfanyl (StBu) | Reducing agents (e.g., phosphines) | Low | Can lead to quantitative desulfurization during on-resin deprotection. researchgate.net |

| Trityl (Trt) | Strong acid (e.g., TFA cleavage cocktail) | Not suitable for selective on-resin deprotection | Cleaved simultaneously with the peptide from the resin. bachem.com |

Regioselective Disulfide Bond Formation in Palmitoyl-Conjugated Constructs

Achieving regioselective disulfide bond formation is a significant challenge, especially in peptides containing multiple cysteine residues where a specific cysteine must be linked to the palmitoyl (B13399708) group. rsc.orgnih.gov This requires an orthogonal protection strategy, where different cysteine residues are protected by groups that can be removed under distinct conditions without affecting the others. rsc.orgnih.gov

The synthesis of complex molecules like palmitoyl-conjugated insulin (B600854) showcases the power of this approach. nih.govacs.org In one strategy, the cysteine residue intended for palmitoylation (e.g., CysB29 in an insulin analogue) is protected with a group like tert-butyl (tBu). nih.govacs.org Other cysteines involved in forming the protein's native disulfide bridges are protected with different orthogonal groups, such as trityl (Trt) and acetamidomethyl (Acm). nih.govresearchgate.net

The process involves a stepwise formation of the native disulfide bonds first. For example, the Trt groups can be removed and the corresponding disulfide bond formed, followed by the removal of the Acm groups and formation of the second set of disulfide bonds. nih.gov Finally, the tBu group on the target cysteine is removed, and the resulting free thiol is conjugated to a palmitoyl moiety, often through a maleimide (B117702) linker as discussed in the next section. nih.govacs.org This stepwise approach prevents disulfide scrambling and ensures the correct connectivity. nih.gov

The choice of orthogonal protecting groups is critical for success. The table below summarizes commonly used orthogonal pairs.

| Protecting Group 1 | Protecting Group 2 | Protecting Group 3 | Typical Deprotection Conditions | Application Example |

| Trityl (Trt) | Acetamidomethyl (Acm) | tert-butyl (tBu) | Trt: Mild acid; Acm: Iodine (I2); tBu: Stronger acid/specific reagents. nih.govnih.gov | Synthesis of palmitoyl-conjugated insulin with three disulfide bonds. nih.govacs.org |

| 4-methoxytrityl (Mmt) | Trityl (Trt) | Acetamidomethyl (Acm) | Mmt: Highly acid-labile; Trt: Acid-labile; Acm: Iodine. bachem.com | Synthesis of peptides with multiple, distinct disulfide bridges. bachem.com |

| 3-nitro-2-pyridinesulfenyl (NPys) | Acetamidomethyl (Acm) | Trityl (Trt) | NPys: Thiolysis; Acm: Iodine; Trt: Acid. bachem.com | Directed folding of multi-cysteine peptides. bachem.com |

Strategies for Thiol-Maleimide Conjugation in Palmitoyl-Modified Peptides

Thiol-maleimide conjugation is a highly efficient and chemoselective reaction for linking molecules to peptides and proteins. jpt.comtandfonline.com This "click chemistry" reaction is particularly useful for attaching palmitoyl groups to cysteine residues, forming a stable thioether bond. nih.govtandfonline.com The reaction proceeds rapidly at physiological pH (6.5-7.5) with high specificity for thiols over other functional groups like amines, minimizing side products. tandfonline.comdiva-portal.org

This strategy is often employed after the peptide has been synthesized and its native disulfide bonds have been formed. nih.gov For example, in the synthesis of palmitoyl-insulin, a precursor with a single free thiol at the desired position (CysB29) was created. nih.govresearchgate.net This thiol-insulin scaffold was then reacted with a maleimide-functionalized palmitic acid. The reaction was completed in just 5 minutes, yielding the final product with high purity and without causing any noticeable scrambling of the existing disulfide bonds. nih.govacs.org The fast kinetics of the thiol-maleimide reaction outcompete potential side reactions like disulfide shuffling. nih.gov

This method can also be used to attach peptides to lipid head groups to create membrane-active peptides for applications like drug delivery. jpt.comdiva-portal.org For instance, peptides can be conjugated to maleimide-functionalized lipids in liposomes. jpt.comdiva-portal.org To overcome the issue of thiol oxidation, which can prevent conjugation, the cysteine can be temporarily protected with an enzyme-labile group like phenylacetamidomethyl (Phacm). diva-portal.org Upon addition of the specific enzyme (e.g., penicillin G acylase), the thiol is deprotected in situ and immediately reacts with the maleimide-functionalized lipid. diva-portal.org

Linkers containing a maleimide group on one end and another reactive group on the other are commercially available, facilitating these conjugations. broadpharm.com Trifunctional linkers have also been designed to conjugate a peptide, a fluorophore, and a palmitoyl chain onto a single scaffold, using thiol-maleimide chemistry as one of the orthogonal coupling reactions. nih.gov

| Reaction Component 1 | Reaction Component 2 | Resulting Linkage | Key Features |

| Peptide with free Cysteine thiol | Palmitic acid with a maleimide headgroup | Stable Thioether Bond | Highly selective, rapid kinetics, minimal byproducts. nih.govtandfonline.com |

| Cys-peptide with Phacm protection | Maleimide-functionalized liposome (B1194612) | Stable Thioether Bond | Enzymatic deprotection allows for controlled, in situ conjugation. diva-portal.org |

| Peptide with free Cysteine thiol | Trifunctional linker with maleimide | Stable Thioether Bond | Allows for multi-functionalization of a peptide. nih.gov |

Design and Application of Palmitoyl-Containing Peptides for Biochemical Studies

Synthetically produced peptides containing palmitoyl-disulfide or related linkages are powerful tools for a wide range of biochemical and biomedical studies. genscript.comexplorationpub.com They serve as models to investigate the effects of lipidation on protein structure, membrane interactions, and cellular function. researchgate.nettulane.edu

Studying Protein-Membrane Interactions: S-palmitoylated peptides are frequently used as models for integral and peripheral membrane proteins to study peptide-lipid interactions. researchgate.netresearchgate.net For example, synthetic transmembrane peptides with S-palmitoyl modifications help elucidate how these lipid anchors affect protein partitioning into different membrane microdomains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases in giant unilamellar vesicles (GUVs). nih.govmdpi.com Studies using synthetic α-helical model peptides (WALP) modified with palmitoyl groups via a trifunctional linker found that the lipid modification did not alter the peptide's preference for the Ld phase, providing insights into the principles of hydrophobic matching. nih.gov

Probing Protein Function and Localization: The reversible nature of S-palmitoylation is a key regulatory mechanism for many proteins, including the Ras family of small GTPases. acs.org Synthetic palmitoylated peptides are used to study how cycles of palmitoylation and de-palmitoylation control a protein's movement between different cellular compartments like the Golgi apparatus and the plasma membrane. acs.org Acyl-PEG exchange (APE) is a technique that uses the chemical properties of the thioester linkage to study palmitoylation status. badrilla.com In this assay, the labile palmitoyl group is exchanged for a polyethylene (B3416737) glycol (PEG) mass tag, allowing researchers to determine the number and sites of palmitoylation on a protein, as demonstrated with HRas. badrilla.com

Developing Novel Therapeutics and Drug Delivery Systems: The ability to conjugate peptides to lipids has significant therapeutic potential. nih.govjpt.com For example, membrane-active peptides can be designed to trigger the release of drugs from liposomes upon conjugation to the liposome surface. jpt.comdiva-portal.org The controlled conjugation, sometimes triggered by an enzyme, allows for the development of bioresponsive drug delivery systems. diva-portal.org Furthermore, understanding how palmitoylation affects the structure and stability of peptide hormones like insulin can lead to the design of long-acting drug analogues. nih.govresearchgate.net

| Application Area | Peptide Design | Biochemical Question Addressed | Example Finding |

| Membrane Biophysics | Synthetic transmembrane peptides with S-palmitoyl groups. | How does lipidation affect peptide partitioning in lipid phases? | Palmitoylation of a model WALP peptide did not alter its preference for the liquid-disordered phase in GUVs. nih.gov |

| Cell Biology | Palmitoylated fragments of signaling proteins (e.g., Ras). | What is the stoichiometry and turnover rate of protein palmitoylation? | Acyl-PEG Exchange (APE) assays on HRas confirmed its two known palmitoylation sites. badrilla.com |

| Drug Delivery | Membrane-active peptides with a reactive Cysteine for lipid conjugation. | Can peptide-lipid conjugation be controlled to trigger drug release from liposomes? | Enzyme-triggered deprotection of a Cys-peptide led to in situ conjugation and rapid release of vesicle contents. diva-portal.org |

| Drug Development | Palmitoyl-conjugated insulin analogues. | How does site-specific lipidation affect the biological activity and stability of insulin? | A chemically synthesized palmitoyl-insulin analogue showed structural similarity to native insulin and was biologically active. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing palmitoyl disulfide in vitro?

- Methodological Answer : Synthesis typically involves thiol-disulfide exchange reactions under controlled redox conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for sulfur-linked protons and carbons) and mass spectrometry (MS) for molecular weight validation. Non-reducing SDS-PAGE or LC-HRMS can verify disulfide bond integrity . For purity assessment, reversed-phase HPLC with UV detection at 280 nm is standard. Protocols should align with guidelines for reproducibility, as outlined in experimental design frameworks .

Q. How can researchers distinguish this compound from other lipidated thiol derivatives in biological samples?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify disulfide-specific fragmentation patterns. Alkylating agents (e.g., iodoacetamide) can block free thiols, preventing false positives. Complementary techniques like radiolabeled palmitate incorporation assays or enzymatic cleavage with thioesterases (e.g., PPT1) help confirm palmitoylation specificity .

Q. What statistical approaches ensure reliability in quantifying this compound levels across experimental replicates?

- Methodological Answer : Normalize data to total protein content or housekeeping genes. Apply error propagation models to account for analytical variability in MS or HPLC measurements. Use non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal. Reporting should include confidence intervals and effect sizes, as emphasized in analytical subsampling guidelines .

Advanced Research Questions

Q. What experimental designs address contradictions in reported this compound dynamics under oxidative stress?

- Methodological Answer : Contradictions often arise from differences in redox buffers (e.g., GSH/GSSG ratios) or cell-type-specific PAT/PPT enzyme expression. To resolve this:

- Controlled Systems : Use genetically modified cell lines (e.g., DHHC4/5 knockouts) to isolate enzymatic contributions .

- Time-Course Studies : Track disulfide formation/breakdown via redox-sensitive fluorescent probes (e.g., roGFP).

- Multi-Omics Integration : Correlate palmitoylation profiles with transcriptomic or proteomic datasets to identify regulatory networks .

Q. How can researchers model the thermodynamic stability of this compound bonds in membrane protein complexes?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for lipid bilayers (e.g., CHARMM36). Experimentally validate using differential scanning calorimetry (DSC) to measure melting temperatures and circular dichroism (CD) for secondary structure stability under varying pH/temperature .

Q. What strategies mitigate sampling bias in this compound studies involving heterogeneous tissues?

- Methodological Answer : Implement stratified sampling plans to account for tissue heterogeneity. For example, laser-capture microdissection isolates specific cell populations, while spatial metabolomics (e.g., MALDI imaging) maps disulfide distribution. Subsampling protocols must document pre-analytical steps (e.g., cryopreservation, grinding) to minimize preparation artifacts .

Data Analysis & Interpretation

Q. How should researchers handle missing data in this compound time-series experiments?

- Methodological Answer : Use multiple imputation (MI) or maximum likelihood estimation (MLE) for small gaps. For large gaps, apply Bayesian hierarchical models to infer trends. Always report missingness patterns and sensitivity analyses to justify assumptions .

Q. What criteria define a robust negative control in this compound enzymatic assays?

- Methodological Answer : Negative controls should include:

- PAT/PPT Inhibitors : 2-bromopalmitate for PATs or palmityl trifluoromethyl ketone for PPTs.

- Non-palmitoylated Substrates : Mutate cysteine residues to serine in target proteins.

- Blank MS Runs : Process samples without enzymatic treatment to exclude background noise .

Future Directions & Knowledge Gaps

Q. What unresolved mechanistic questions exist regarding the reversibility of this compound modifications in neurodegenerative diseases?

- Methodological Answer : Key gaps include:

- Temporal Resolution : Develop live-cell imaging probes to track disulfide dynamics in real-time.

- Cross-Talk with PTMs : Investigate interplay with phosphorylation or ubiquitination using sequential immunoprecipitation.

- In Vivo Models : Use CRISPR-edited animal models to study disease-specific palmitoylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.